1H-3a,7a-Methanoindene
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Overview
Description
1H-3a,7a-Methanoindene is a unique organic compound characterized by its distinctive methano bridge, which connects the indene structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-3a,7a-Methanoindene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile under controlled conditions to form the methanoindene structure. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The resulting product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1H-3a,7a-Methanoindene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas and a metal catalyst, can convert this compound into its corresponding saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups such as halogens or alkyl groups are introduced into the indene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine), alkyl halides, and other electrophiles or nucleophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or alkylated derivatives of this compound.
Scientific Research Applications
1H-3a,7a-Methanoindene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex polycyclic structures.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds, especially those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which 1H-3a,7a-Methanoindene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The methano bridge and indene structure allow for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1H-3a,7a-Methanoindene can be compared with other similar compounds, such as:
Indene: Lacks the methano bridge, resulting in different reactivity and stability.
Cyclopentadiene: A precursor in the synthesis of methanoindene, with distinct chemical properties.
Dicyclopentadiene: Contains two cyclopentadiene units, offering different applications and reactivity.
Uniqueness: this compound’s unique methano bridge imparts specific chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
174-44-7 |
---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
tricyclo[4.3.1.01,6]deca-2,4,7-triene |
InChI |
InChI=1S/C10H10/c1-2-5-10-7-3-6-9(10,4-1)8-10/h1-6H,7-8H2 |
InChI Key |
HLZPNEAXFWPJJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC23C1(C2)C=CC=C3 |
Origin of Product |
United States |
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